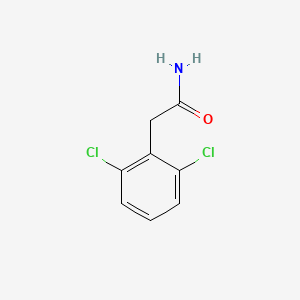

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde" is a thiazole-based molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. Thiazole derivatives are known for their diverse biological activities and have been explored for their potential use in various fields, including as sensors for anions and as anticancer agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions. For instance, a novel thiazole-based carbaldehyde with benzimidazole fluorophore was prepared through a multi-step synthesis process. This compound was designed to act as a sensor for fluoride anions . Another study reported the synthesis of thiazolyl pyrazole carbaldehydes using conventional methods, which involved the use of thiosemicarbazide, substituted phenacyl bromides, substituted 3-acetylcoumarins, and Vilsmeyer-Hack reagent .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is a key factor in their reactivity and function. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined using X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . Similarly, computational methods such as Density Functional Theory (DFT) have been used to understand the structural and electronic properties of thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, for example, resulted in a mixture of products, which were structurally investigated using spectroscopic methods . These reactions are important for the functionalization and further development of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic properties, such as fluorescence, can be altered by the presence of anions, as seen in the case of the thiazole-based carbaldehyde designed as a fluoride sensor . Computational studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these compounds .

科学的研究の応用

Synthesis and Structure-Physicochemical Properties Relationship : A study by Tokárová and Biathová (2018) explored the synthesis of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical properties, particularly UV-Vis and fluorescence characteristics (Tokárová & Biathová, 2018).

Novel Synthesis Methods : Research by Athmani, Farhat, and Iddon (1992) described the synthesis of derivatives of thieno[2,3-d]thiazole and other azoles from thiazolidine-2,4-dione, demonstrating innovative approaches in heterocyclic chemistry (Athmani, Farhat, & Iddon, 1992).

Antimicrobial and Antibacterial Properties : Vijesh et al. (2010) synthesized novel 2,4-disubstituted thiazole derivatives and screened them for antibacterial properties against various microorganisms, demonstrating significant antibacterial activity (Vijesh et al., 2010).

Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis of thiazoles as corrosion inhibitors for copper, revealing that these compounds can effectively inhibit corrosion in acidic environments (Farahati et al., 2019).

Synthesis of Fused Heterocyclic Ring Systems : Hassan (2010) focused on synthesizing fused heterocyclic ring systems using 4,5-diphenylimidazol-2-thione, providing insights into the utility of such compounds in medicinal chemistry (Hassan, 2010).

作用機序

Target of Action

It is known that thiazole derivatives, such as 2,4-disubstituted thiazoles, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes the Baylis-Hillman reaction with methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane . This reaction mechanism has been studied using electrospray ionization mass spectrometry, highlighting its potential as a reactant in synthesizing bioactive molecules . The compound’s interactions with enzymes and proteins can lead to the formation of various derivatives with potential therapeutic applications.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have shown antibacterial, antifungal, anti-inflammatory, and antitumor activities . These effects are mediated through interactions with cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to undergo reactions that are catalyzed by specific enzymes, leading to the formation of bioactive compounds . These interactions can result in changes in gene expression and cellular function, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on thiazole derivatives have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s biological activities . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCMCNLZDWPZTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393968 |

Source

|

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383143-90-6 |

Source

|

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)

![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)